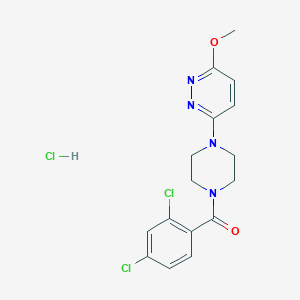

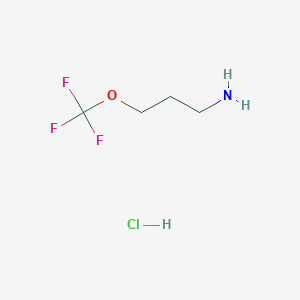

![molecular formula C25H18N2O4S B2381089 N-(5-苯甲酰基-4-苯基噻唑-2-基)-2,3-二氢苯并[b][1,4]二氧杂环-2-甲酰胺 CAS No. 681168-63-8](/img/structure/B2381089.png)

N-(5-苯甲酰基-4-苯基噻唑-2-基)-2,3-二氢苯并[b][1,4]二氧杂环-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

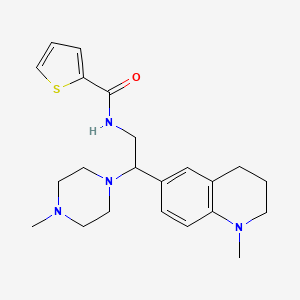

“N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a compound that contains a thiazole moiety. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Synthesis Analysis

The synthesis of this compound has been described in the literature . The yield was reported to be 65%. The 1H NMR (DMSO-d6, 500 MHz) and 13C NMR (DMSO-d6, 125 MHz) data were provided, as well as the MS (ESI) data .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, and MS . The semiempirical modeling of the structure was attained using PM6 and PM6/CI (configuration interaction) with optimization in the ground (S 0) and first excited (S 1) states .

Chemical Reactions Analysis

The thiazole ring in the molecule has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The compound was synthesized by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with some mercapto derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its spectroscopic data. The 1H NMR (DMSO-d6, 500 MHz) and 13C NMR (DMSO-d6, 125 MHz) data were provided, as well as the MS (ESI) data .

科学研究应用

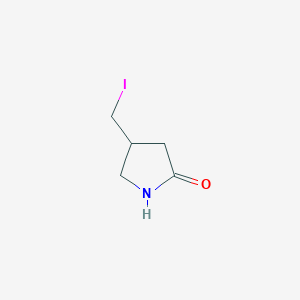

合成和表征

- 该化合物的合成涉及与各种亲核试剂的反应,展示了其在化学合成中的多功能性 (Moss & Taylor, 1982)。

- 它还用于合成各种衍生物,例如 N-{(取代的)1,3-苯并噻唑-2-基}-1,1'-联苯-4-甲酰胺,这些衍生物已被测试其利尿活性 (Yar & Ansari, 2009)。

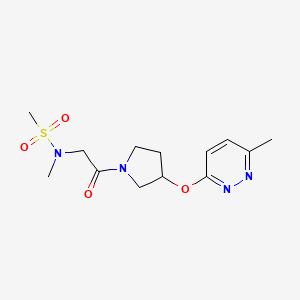

抗菌和抗癌活性

- 由该化学物质合成的化合物已被评估其抗菌特性 (Talupur, Satheesh, & Chandrasekhar, 2021)。

- 它已被用于创建具有潜在抗癌活性的类似物,如合成和评估各种衍生物对癌细胞系 (Ravinaik et al., 2021)。

分子和结构研究

- 该化合物的衍生物一直是分子对接研究的主题,提供了对其与生物靶标潜在相互作用的见解 (Patel & Patel, 2015)。

- 对该化合物类似物的研究为药物发现的计算计算和分子对接领域提供了理解 (Fahim & Ismael, 2021)。

酶抑制潜力

- 该化合物的衍生物已显示出显着的酶抑制活性,这对于开发治疗各种疾病很重要 (Abbasi et al., 2019)。

未来方向

The compound and its derivatives have potential for further optimization and development . They could be investigated for various biological activities, including antibacterial activity . The distinctive modes of antibiotic activity of small molecules when used in conjunction with a cell penetrating peptide suggest future directions for research .

作用机制

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been associated with antibacterial activity . They are often used in the synthesis of hybrid antimicrobials, which combine the effects of two or more agents for a more potent antibacterial effect .

Mode of Action

It is suggested that the compound may interact with its targets in a distinctive manner when used in conjunction with a cell-penetrating peptide . This interaction could potentially lead to changes such as faster killing-kinetics towards bacterial cells, creation of pores in the bacterial cell membranes, and negligible haemolytic activity towards human RBCs .

Biochemical Pathways

Thiazole derivatives are known to affect various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The downstream effects of these pathways would depend on the specific target and mode of action of the compound.

Result of Action

It is suggested that the compound displays potent antibacterial activity against both gram-negative and gram-positive bacteria . Specific compounds with certain substitutions have shown attractive antibacterial activity against multiple strains .

属性

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N2O4S/c28-22(17-11-5-2-6-12-17)23-21(16-9-3-1-4-10-16)26-25(32-23)27-24(29)20-15-30-18-13-7-8-14-19(18)31-20/h1-14,20H,15H2,(H,26,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEUTRSSNUOWPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-Oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)propanamide](/img/structure/B2381008.png)

![1-[(4-Fluorophenyl)methyl]-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2381010.png)

![1-(2-(4-Methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2381012.png)

![5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2381023.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2381025.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]cyclobutanecarboxamide](/img/structure/B2381026.png)